molecular formula C10H12OS B14030478 2,3-Dimethyl-4-(methylthio)benzaldehyde

2,3-Dimethyl-4-(methylthio)benzaldehyde

Cat. No.: B14030478
M. Wt: 180.27 g/mol
InChI Key: JTXFBONNPPTKPB-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4-(methylthio)benzaldehyde is an organic compound with the molecular formula C10H12OS. It is a derivative of benzaldehyde, where the benzene ring is substituted with two methyl groups at the 2 and 3 positions and a methylthio group at the 4 position. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-4-(methylthio)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylbenzaldehyde with methylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 80-100°C and the reaction time ranging from 2 to 4 hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-4-(methylthio)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 2,3-Dimethyl-4-(methylthio)benzoic acid.

    Reduction: 2,3-Dimethyl-4-(methylthio)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dimethyl-4-(methylthio)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-4-(methylthio)benzaldehyde involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylthio)benzaldehyde: Similar structure but lacks the two methyl groups at the 2 and 3 positions.

    2,4-Dimethylbenzaldehyde: Lacks the methylthio group at the 4 position.

    3,4-Dimethylbenzaldehyde: Lacks the methylthio group at the 4 position.

Uniqueness

2,3-Dimethyl-4-(methylthio)benzaldehyde is unique due to the presence of both the methylthio group and the two methyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

2,3-dimethyl-4-methylsulfanylbenzaldehyde

InChI

InChI=1S/C10H12OS/c1-7-8(2)10(12-3)5-4-9(7)6-11/h4-6H,1-3H3

InChI Key

JTXFBONNPPTKPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)SC)C=O

Origin of Product

United States

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